molecular formula C5H6ClF3N2O B2918110 [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride CAS No. 2172603-61-9

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride

Cat. No.: B2918110
CAS No.: 2172603-61-9
M. Wt: 202.56
InChI Key: LINMNOYZAFXZMP-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride is a substituted imidazole derivative featuring a trifluoromethyl (-CF₃) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 2 of the imidazole ring, formulated as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications. The electron-withdrawing -CF₃ group influences the compound’s electronic properties, while the polar -CH₂OH group contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)3-1-9-4(2-11)10-3;/h1,11H,2H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINMNOYZAFXZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CO)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride typically involves the introduction of a trifluoromethyl group to an imidazole precursor. One common method involves the reaction of 5-(trifluoromethyl)-1H-imidazole with formaldehyde in the presence of a reducing agent to yield the desired methanol derivative. The reaction conditions often include a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of [5-(trifluoromethyl)-1H-imidazol-2-yl]formaldehyde or [5-(trifluoromethyl)-1H-imidazol-2-yl]carboxylic acid.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

It appears that there is no information about the applications of the compound "[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride" within the provided search results. However, the search results do provide information on the synthesis of imidazole derivatives, including trifluoromethyl-containing imidazoles, and their use in various applications:

Synthesis of Imidazole Derivatives

  • (1-Methyl-1H-imidazol-2-yl)methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .
  • A process for preparing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine is achieved by reacting methyl-1H-imidazole with 3-fluoro-5-trifluoromethyl-phenylamine in a suitable solvent and additional base .
  • Hydrolysis of benzonitrile with K2CO3K_2CO_3 in the presence of 30% H2O2H_2O_2 obtains 3,5-bis(trifluoromethyl)benzamide .

General Applications of Imidazole Derivatives

  • Imidazole derivatives have diverse applications, including uses as biological steel additives, leather softeners, silver cleaners, insecticides, textile resins, paper resins, coating resins, and plastics .
  • Experimental design techniques can optimize the formulation development process of cosmetics .
  • Oils extracts of crude drugs are used in varied skin conditions and to nourish and revitalize the skin .

Specific Trifluoromethyl Group-Containing Drugs

  • Trifluoromethyl group-containing drugs have been approved by the FDA for various conditions .
  • Examples include Ubrogepant and Selinexor, which contain a trifluoromethyl (TFM) group . Selinexor is approved for multiple refractory myelomas or relapsed patients .

Mechanism of Action

The mechanism of action of [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Evidence ID
[5-(Trifluoromethyl)-1H-imidazol-2-yl]methanol HCl -CF₃ (5), -CH₂OH (2) ~202.57 High solubility (HCl salt), moderate lipophilicity
(2,4-Dichloro-1-phenyl-1H-imidazol-5-yl)methanol -Cl (2,4), -Ph (1), -CH₂OH (5) 243.09 Lower solubility (neutral form), higher lipophilicity due to Cl and Ph groups
5-(1-(3,4-Dimethylphenyl)ethyl)-1H-imidazole HCl -C(CH₃)₂Ph (5), -ethyl (1) 200.29 (free base) Increased lipophilicity from aromatic and alkyl groups

Key Insights :

  • The -CF₃ group in the target compound enhances metabolic stability compared to -Cl analogs, which may undergo dehalogenation .

Functional Group and Salt Form Differences

Compound Name Functional Group/Salt Impact on Properties Evidence ID
[5-(Trifluoromethyl)-1H-imidazol-2-yl]methanol HCl -CH₂OH (hydrophilic), HCl salt Improved solubility (HCl salt), pH-dependent stability
4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine diHCl Piperidine ring, diHCl salt Enhanced basicity and solubility (dual HCl), potential for higher crystallinity
2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine diHCl -NH₂ (amine), diHCl salt Increased polarity and solubility; amine enables protonation at physiological pH

Key Insights :

  • Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochloride forms but may face challenges in formulation due to hygroscopicity.
  • The hydroxymethyl group in the target compound provides a hydrogen-bonding site absent in amine- or piperidine-containing analogs, influencing target binding .

Biological Activity

[5-(Trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride, with the CAS number 2172603-61-9, is a compound of significant interest due to its potential biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable candidate for various pharmacological applications.

  • Molecular Formula : C₅H₆ClF₃N₂O
  • Molecular Weight : 202.56 g/mol
  • Structure : The compound features an imidazole ring substituted with a trifluoromethyl group and a hydroxymethyl moiety, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that imidazole derivatives, particularly those with trifluoromethyl substitutions, exhibit promising antimicrobial properties. A study on related compounds showed that modifications at the C-2 position of the imidazole ring can significantly enhance activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups like trifluoromethyl was found to be crucial in improving antibacterial potency.

Antiparasitic Potential

Imidazole derivatives have also been explored for their antiparasitic effects. In particular, compounds structurally similar to this compound have shown effectiveness against Leishmania donovani, a causative agent of visceral leishmaniasis. The structure-activity relationship (SAR) studies revealed that specific modifications could lead to substantial increases in efficacy compared to standard treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Imidazole Ring : Provides a scaffold for interaction with biological targets.

Table 1 summarizes findings from various studies on the biological activity of analogous compounds:

CompoundActivity TypeIC50 (μM)Reference
4,5-bis(3,5-dichlorophenyl)-2-TFMAntibacterial (MRSA)< 5
2-nitroimidazopyrazinonesAntiparasitic0.36
Trifluoromethyl imidazole analogsAntifungal< 10

Case Study 1: Antibacterial Efficacy

A study conducted on various imidazole derivatives assessed their antibacterial efficacy against MRSA. The results indicated that compounds with a trifluoromethyl group displayed enhanced activity compared to their non-fluorinated counterparts. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic properties of imidazole derivatives against Leishmania donovani. Results demonstrated that certain modifications led to over a 30-fold improvement in efficacy compared to existing treatments like miltefosine, highlighting the potential for developing new therapeutic agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for preparing [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride?

The synthesis typically involves multi-step protocols, including cyclization, protection/deprotection of functional groups, and salt formation. For example:

  • Cyclization : Reacting trifluoromethyl-substituted precursors with aldehydes (e.g., p-chlorobenzaldehyde) in glacial acetic acid under reflux, followed by neutralization with ammonium hydroxide .
  • Protection : Hydroxymethyl groups may be protected using tert-butyldimethylsilyl (TBS) groups to prevent side reactions during subsequent steps. Deprotection is achieved via fluoride-based reagents (e.g., TBAF) .
  • Salt Formation : The free base is treated with HCl in methanol to yield the hydrochloride salt.

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclizationGlacial acetic acid, 3h reflux65–70%
ProtectionTBSCl, imidazole, DMF85%
Salt FormationHCl (g), methanol, 0°C90%

Q. How is the compound characterized to confirm its structural identity and purity?

Key analytical methods include:

  • LCMS/HPLC : Retention time (e.g., 1.46–1.67 minutes under SMD-TFA05 conditions) and mass spectra (e.g., m/z 899.2 [M+H]⁺) verify molecular weight .
  • Melting Point : Reported ranges (e.g., 107–111°C for the free base) help assess purity .
  • NMR : ¹H/¹³C NMR resolves imidazole ring protons (δ 7.2–8.1 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm) .

Note : Discrepancies in melting points (e.g., 214–219°C vs. 313–315°C for related salts) may arise from polymorphic forms or hydration states . Always cross-validate with LCMS and elemental analysis.

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of trifluoromethyl-substituted imidazoles?

Critical factors include:

  • Catalyst Selection : Use cesium carbonate as a base for deprotonation, which improves nucleophilicity in SN2 reactions (e.g., 87% yield in alkylation steps) .
  • Solvent System : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, while methanol aids in salt crystallization .
  • Additives : Tetrabutylammonium iodide (TBAI) facilitates halide exchange in alkylation reactions .

Troubleshooting : Low yields may result from incomplete protection of hydroxymethyl groups. Re-run TBS protection with excess TBSCl and monitor via TLC.

Q. What strategies are employed to evaluate the biological activity of this compound?

  • Antifungal Assays : Screen against Candida albicans and Aspergillus strains using broth microdilution (MIC values < 10 µg/mL indicate potency) .
  • Molecular Docking : Simulate binding to fungal CYP51 (lanosterol demethylase) to rationalize activity .
  • Toxicity Profiling : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Data Interpretation : Contradictory activity results across studies may arise from differences in fungal strain susceptibility. Include positive controls (e.g., fluconazole) and validate with in vivo models.

Q. How does the stability of this compound vary under different storage conditions?

  • Short-Term Stability : Store at 4°C in airtight containers to prevent hygroscopic degradation .
  • Long-Term Stability : Lyophilized samples remain stable for >12 months at -20°C. Monitor via periodic HPLC to detect hydrolysis of the hydroxymethyl group .
  • Solution Stability : In aqueous buffers (pH 7.4), degradation occurs within 48h at 25°C. Use freshly prepared solutions for biological assays .

Q. What computational methods are used to predict the physicochemical properties of this compound?

  • LogP Calculation : Tools like MarvinSketch estimate hydrophobicity (e.g., LogP = 1.2 for the free base), guiding solubility optimization .
  • pKa Prediction : The imidazole nitrogen has a pKa ~6.5, influencing protonation state in physiological conditions .
  • Degradation Pathways : DFT simulations predict hydrolytic cleavage of the hydroxymethyl group under acidic conditions .

Q. How are impurities identified and quantified during scale-up synthesis?

  • HPLC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) at ppm levels .
  • SPE Purification : Use C18 reverse-phase chromatography to remove hydrophobic impurities (acetonitrile/water gradients) .
  • ICH Guidelines : Limit unidentified impurities to <0.15% and report structural elucidation via HRMS and 2D NMR .

Q. What are the challenges in crystallizing this compound?

  • Polymorphism : Screen solvents (e.g., methanol/water vs. ethanol) to isolate the desired crystalline form .
  • Crystal Engineering : Co-crystallize with coformers (e.g., succinic acid) to improve thermal stability .

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